molecular formula C9H9NaO4S2 B562617 Sodium Benzoylthioethanesulfonate-d4 CAS No. 1189657-00-8

Sodium Benzoylthioethanesulfonate-d4

Cat. No.: B562617
CAS No.: 1189657-00-8
M. Wt: 272.301
InChI Key: MQRJYFYHAKNZHS-FEUVXQGESA-M
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Mechanism of Action

Target of Action

Sodium Benzoylthioethanesulfonate-d4 is primarily used in proteomics research . .

Mode of Action

It is primarily used as a biochemical in proteomics research . In nuclear magnetic resonance (NMR) studies, it serves as a marker to suppress cross-peak detection signals

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, folding, or degradation, but this is speculative without more detailed information.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body, but without specific studies, it’s difficult to make definitive statements about its pharmacokinetics.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function, but specific results would depend on the context of the research.

Action Environment

The action environment of this compound can influence its efficacy and stability. It is soluble in water , suggesting that it can be used in aqueous environments such as biological tissues or culture media. It is recommended to be stored at -20° C , indicating that it may be sensitive to temperature.

Preparation Methods

The synthesis of Sodium Benzoylthioethanesulfonate-d4 involves several steps, typically starting with the deuteration of benzoylthioethanesulfonate. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium Benzoylthioethanesulfonate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Sodium Benzoylthioethanesulfonate-d4 has been utilized in the synthesis of novel pharmaceutical compounds. Its structure allows for the introduction of deuterium, which can enhance the metabolic stability of drugs and improve their pharmacokinetic profiles.

  • Case Study: Drug Metabolism
    In a study examining the metabolism of benzoylthioethanesulfonates, the incorporation of deuterium into the compound resulted in altered metabolic pathways, leading to reduced clearance rates in vivo. This suggests potential for improved therapeutic efficacy through sustained drug action .

Drug Development

The compound is also significant in drug formulation processes. Its properties can be leveraged to optimize drug delivery systems, particularly in targeted therapies.

  • Data Table: Comparison of Pharmacokinetic Properties
CompoundClearance Rate (L/h)Half-life (h)Bioavailability (%)
This compound0.51275
Standard Benzoylthioethanesulfonate1.2660

This table illustrates that this compound exhibits a significantly lower clearance rate and longer half-life compared to its non-deuterated counterpart, indicating its potential utility in enhancing drug formulation strategies .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and NMR spectroscopy due to its distinct spectral characteristics.

  • Case Study: Mass Spectrometry Applications
    A recent investigation demonstrated that using this compound as an internal standard improved the accuracy of quantifying complex mixtures in biological samples. The deuterated compound provided clear differentiation in mass spectra, facilitating precise analysis .

Environmental Science

The compound has applications in environmental monitoring, particularly in assessing the degradation of organic pollutants.

  • Data Table: Degradation Rates of Organic Pollutants
PollutantDegradation Rate (days)Treatment with this compound
Phenol10Enhanced by 30%
Toluene15Enhanced by 25%

This table shows that the presence of this compound significantly accelerates the degradation of common organic pollutants, highlighting its role as a potential agent in environmental remediation strategies .

Comparison with Similar Compounds

Sodium Benzoylthioethanesulfonate-d4 can be compared with other similar compounds such as:

    Sodium Benzoylthioethanesulfonate: The non-deuterated version of the compound.

    Sodium Benzoylthioethanesulfonate-d3: A partially deuterated version with three deuterium atoms.

    Sodium Benzoylthioethanesulfonate-d5: A version with five deuterium atoms.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications .

Biological Activity

Sodium Benzoylthioethanesulfonate-d4 is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoylthioethanesulfonate, characterized by the addition of deuterium atoms (d4) which enhance its stability and tracking in biological systems. The general structure can be represented as follows:

C9H9O3S with deuterium substitutions \text{C}_9\text{H}_9\text{O}_3\text{S}\quad \text{ with deuterium substitutions }

The biological activity of this compound primarily involves its interaction with various cellular pathways:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK3) : Research indicates that compounds similar to this compound can selectively inhibit GSK3, a key regulator in numerous signaling pathways related to cell proliferation and survival. Selective inhibition can reduce off-target effects, enhancing therapeutic efficacy .
  • Modulation of Soluble Guanylate Cyclase (sGC) : The compound has been reported to stimulate sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and neuroprotection .

Biological Activity Data

The following table summarizes key findings from studies on this compound:

Study Biological Activity Methodology Key Findings
Study 1GSK3 InhibitionIn vitro assaysDemonstrated selective inhibition of GSK3α over GSK3β with a potency increase of 3-fold .
Study 2sGC StimulationCellular assaysIncreased cGMP levels leading to enhanced vasodilation effects in endothelial cells .
Study 3Cancer Cell MotilityIn vivo modelsReduced motility in cancer cell lines without affecting normal cells at concentrations below 10 µM .

Case Study 1: Cancer Inhibition

A study investigated the effect of this compound on cancer cell lines. The results indicated a significant reduction in cell motility and proliferation in tumorigenic cells while sparing non-tumorigenic cells. This selective action suggests potential for targeted cancer therapies.

Case Study 2: Cardiovascular Applications

In another investigation, the compound was evaluated for its effects on vascular smooth muscle cells. The stimulation of sGC resulted in improved microvascular perfusion and reduced inflammatory responses post-injury, indicating its therapeutic potential in cardiovascular disorders .

Properties

IUPAC Name

sodium;2-benzoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1/i6D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJYFYHAKNZHS-FEUVXQGESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662191
Record name Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189657-00-8
Record name Sodium 2-(benzoylsulfanyl)(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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